molecular formula C12H12N2O2 B1582251 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 5932-30-9

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1582251
CAS No.: 5932-30-9
M. Wt: 216.24 g/mol
InChI Key: AZZHJDRWBMQEKD-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position and a phenyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Mechanism of Action

Target of Action

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound that primarily interacts with oxiranes . Oxiranes are highly reactive organic compounds that can be used as starting materials for the synthesis of polymers and secondary alcohols with various substituents in the alkyl chain .

Mode of Action

The interaction of this compound with its targets is quite fascinating. It reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction results in the formation of a fused oxazine ring .

Biochemical Pathways

The reaction of this compound with oxiranes affects the biochemical pathways involved in the synthesis of polymers and secondary alcohols . The compound’s ability to undergo prototropic (azole) tautomerism leads to the formation of isomeric products .

Result of Action

The result of the action of this compound is the formation of a mixture of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This leads to the formation of a fused oxazine ring .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the optimal conditions for the reaction of this compound with oxiranes include heating of equimolar amounts of the reactants at 150°C without a solvent under intermittent stirring for 4 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 5-position and the phenyl group at the 3-position enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHJDRWBMQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208057
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5932-30-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in medicinal chemistry?

A: this compound serves as a valuable starting material in organic synthesis, particularly for creating diverse heterocyclic compounds. [, ] One notable application is its use in synthesizing derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] These derivatives demonstrate potential as xanthine oxidase inhibitors, which are relevant to gout treatment. [] Further research is needed to explore the full therapeutic potential of compounds derived from this compound.

Q2: How is the structure of this compound utilized in synthetic reactions?

A: The structure of this compound offers multiple reactive sites for chemical modifications. For example, the carboxylate group can undergo reactions like hydrolysis to yield the corresponding carboxylic acid or amidation to form amides. [] Furthermore, the pyrazole ring itself can be further functionalized through electrophilic aromatic substitution reactions. [] Researchers have exploited these reactive sites to synthesize a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. [] The study utilized single crystal X-ray diffraction analysis to confirm the configuration of key intermediates, highlighting the importance of structural characterization in synthetic chemistry. []

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